N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide
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Overview
Description
N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the propanamide moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Propanamide Moiety: This can be done through amide bond formation reactions using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylacetamide
- N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylbutanamide
Uniqueness
N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide is unique due to its specific structural features, such as the combination of the piperidine ring, phenyl group, and propanamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
153781-53-4 |
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Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[3-methyl-1-(4-methylpent-3-enyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H32N2O/c1-5-21(24)23(19-11-7-6-8-12-19)20-13-15-22(16-18(20)4)14-9-10-17(2)3/h6-8,10-12,18,20H,5,9,13-16H2,1-4H3 |
InChI Key |
OHWDJNXKJYQEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC=C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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